3-(Ethylamino)-4-fluorobenzamide
Description
3-(Ethylamino)-4-fluorobenzamide is a fluorinated benzamide derivative with the molecular formula C₉H₁₁FN₂O and a molecular weight of 182.20 g/mol. Its structure features an ethylamino (-NHCH₂CH₃) group at the 3-position and a fluorine atom at the 4-position of the benzamide scaffold.
Properties
IUPAC Name |
3-(ethylamino)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-2-12-8-5-6(9(11)13)3-4-7(8)10/h3-5,12H,2H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEYIZXPZSFESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Ethylamino)-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name: 3-(Ethylamino)-4-fluorobenzamide
- Molecular Formula: C9H10FN
- Molecular Weight: 165.18 g/mol
The biological activity of 3-(Ethylamino)-4-fluorobenzamide primarily involves its interaction with specific biological targets, which may include enzymes and receptors. The presence of the ethylamino group is thought to enhance its binding affinity to target sites, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation: It could bind to receptors involved in neurotransmission or other signaling pathways, influencing physiological responses.
Biological Activity
Research studies have reported various biological activities associated with 3-(Ethylamino)-4-fluorobenzamide:
- Antitumor Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties: It has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
-
Antitumor Efficacy Study
- A study conducted on various cancer cell lines demonstrated that 3-(Ethylamino)-4-fluorobenzamide induced apoptosis in a dose-dependent manner. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspases.
-
Antimicrobial Activity Assessment
- In vitro testing revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a lead compound for antibiotic development.
Research Findings
Recent literature highlights the ongoing research into the pharmacological properties of 3-(Ethylamino)-4-fluorobenzamide:
- Structure-Activity Relationship (SAR): Studies indicate that modifications in the ethylamino group can significantly alter the biological activity, suggesting a need for further SAR investigations.
- Toxicity Studies: Initial toxicity assessments have shown that while the compound is effective against target cells, it also requires careful evaluation to understand its safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(Ethylamino)-4-fluorobenzamide with structurally related fluorinated benzamides and derivatives, focusing on molecular properties, substituent effects, and inferred applications.
Key Observations:
Substituent Effects on Molecular Weight and Complexity The target compound (182.20 g/mol) is simpler than analogs with extended alkyl or aryl groups (e.g., 272.32 g/mol for ethylphenylamino-methyl derivatives) . This difference may influence solubility, with smaller molecules like 3-(Ethylamino)-4-fluorobenzamide likely having higher aqueous solubility.
Positional Isomerism and Bioactivity Fluorine placement (e.g., 3- vs. 4-position) can alter electronic and steric properties, impacting interactions with biological targets. For example, 4-fluorobenzamides are common in kinase inhibitors due to optimal hydrogen-bonding geometry . Ethylamino vs. ethylphenylamino groups: The ethylamino group in the target compound may offer better metabolic stability compared to bulkier aryl-substituted analogs .
Documented vs. Inferred Applications 3-Chloro-4-ethoxy-5-fluorobenzamide is explicitly listed as a pharmaceutical intermediate, suggesting utility in synthesizing active drug components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
